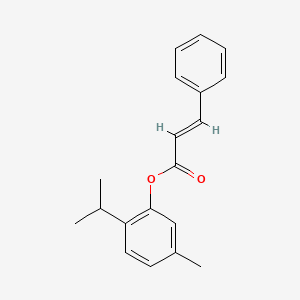![molecular formula C15H18N2O B5811218 2-[(cyclohexylamino)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B5811218.png)
2-[(cyclohexylamino)methylene]-1,2-dihydro-3H-indol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Cyclohexylamino)methylene]-1,2-dihydro-3H-indol-3-one, also known as CHMI, is a synthetic compound that has been widely used in scientific research. It belongs to the class of indole derivatives and has a molecular weight of 286.4 g/mol.
Mechanism of Action
The mechanism of action of 2-[(cyclohexylamino)methylene]-1,2-dihydro-3H-indol-3-one is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. It also inhibits the activity of cyclooxygenase-2 (COX-2), which is a key enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-[(cyclohexylamino)methylene]-1,2-dihydro-3H-indol-3-one has been shown to exert a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. It has also been shown to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(cyclohexylamino)methylene]-1,2-dihydro-3H-indol-3-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. It is also relatively easy to synthesize and is commercially available. However, one limitation is that it may exhibit off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for research involving 2-[(cyclohexylamino)methylene]-1,2-dihydro-3H-indol-3-one. One area of interest is its potential use as a therapeutic agent for various diseases, such as cancer and inflammation. Another area of interest is its potential use as a tool for studying various biological processes, such as cell signaling and gene expression. Finally, further studies are needed to fully elucidate the mechanism of action of 2-[(cyclohexylamino)methylene]-1,2-dihydro-3H-indol-3-one and to identify any potential side effects or toxicities.
Synthesis Methods
The synthesis of 2-[(cyclohexylamino)methylene]-1,2-dihydro-3H-indol-3-one involves the reaction of cyclohexylamine with isatin in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, which results in the formation of 2-[(cyclohexylamino)methylene]-1,2-dihydro-3H-indol-3-one as a yellow solid. The yield of 2-[(cyclohexylamino)methylene]-1,2-dihydro-3H-indol-3-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Scientific Research Applications
2-[(cyclohexylamino)methylene]-1,2-dihydro-3H-indol-3-one has been extensively studied for its potential applications in various scientific fields, such as medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
properties
IUPAC Name |
2-(cyclohexyliminomethyl)-1H-indol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-15-12-8-4-5-9-13(12)17-14(15)10-16-11-6-2-1-3-7-11/h4-5,8-11,17-18H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLMOMIXYWNZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=CC2=C(C3=CC=CC=C3N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclohexyliminomethyl)-1H-indol-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5811139.png)
![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5811150.png)

![4-[(2,3-dimethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5811161.png)
![2-{4-[2-cyano-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenoxy}acetamide](/img/structure/B5811165.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5811171.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5811181.png)
![N-[3-nitro-5-(2-phenylcarbonohydrazonoyl)phenyl]acetamide](/img/structure/B5811194.png)



![3-chloro-2-{[(4-fluorophenyl)amino]carbonyl}-1-benzothien-6-yl 2-furoate](/img/structure/B5811220.png)
![4-(acetylamino)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5811226.png)
